Glabralide A
Description
Contextualization of Meroterpenoids in Natural Product Research
Meroterpenoids represent a fascinating class of natural products characterized by their hybrid biosynthetic origins, combining terpenoid skeletons with other molecular frameworks such as polyketides, alkaloids, phenols, or amino acids. x-mol.netresearchgate.netnih.govorganic-chemistry.orgnih.gov This unique biosynthetic duality imbues meroterpenoids with exceptional structural diversity, ranging from relatively simple conjugates to highly complex polycyclic systems. x-mol.netresearchgate.netnih.govorganic-chemistry.orgnih.gov These compounds are widely distributed across the natural world, with significant discoveries reported from microorganisms (bacteria and fungi), marine organisms, and terrestrial plants. x-mol.netresearchgate.netnih.govorganic-chemistry.orgnih.gov The intricate structures and varied biological activities of meroterpenoids have positioned them as key targets in natural product chemistry, driving research in drug discovery and development due to their potential to yield novel therapeutic agents. x-mol.netnih.govacs.org Their diverse bioactivities include, but are not limited to, antioxidant, anti-inflammatory, anti-neoplastic, anti-bacterial, anti-viral, enzyme inhibitory, and cytotoxic effects, making them a rich area of investigation. x-mol.netresearchgate.netnih.govorganic-chemistry.orgnih.govacs.org
Significance of Glabralide A in Contemporary Chemical Biology
This compound is a notable meroterpenoid that has garnered attention within the scientific community. It is classified as a chalcone-coupled monoterpenoid, distinguished by a unique bicyclo[2.2.2]octene core and possessing five chiral centers. researchgate.netresearchgate.netnih.govmedchemexpress.com Isolated from the whole plants of Sarcandra glabra, a plant with a long history of medicinal use in traditional Chinese medicine, this compound represents a significant contribution to the understanding of plant-derived meroterpenoids. researchgate.netnih.govchemondis.comacs.org While specific, detailed biological activities and mechanisms of action for this compound itself are still areas of ongoing research, its structural complexity and its origin from a plant known for diverse pharmacological properties suggest potential relevance in chemical biology. nih.govchemondis.com The study of such compounds is crucial for uncovering novel molecular scaffolds that can probe biological pathways and potentially lead to the development of new therapeutic strategies.
Overview of this compound Research Landscape
The research landscape surrounding this compound primarily focuses on its isolation, structure elucidation, and its classification within the broader family of meroterpenoids. This compound was first reported as one of three novel meroterpenoids isolated from Sarcandra glabra by Yang et al. in 2018. researchgate.netnih.gov Its structure was rigorously determined using advanced spectroscopic methods, including 2D Nuclear Magnetic Resonance (NMR) experiments, with its absolute configurations confirmed via Circular Dichroic (CD) spectroscopy. researchgate.netnih.gov The unique bicyclo[2.2.2]octene core and chalcone-monoterpenoid conjugation make it a molecule of significant structural interest. researchgate.netresearchgate.netnih.govmedchemexpress.com While direct synthesis of this compound has not been extensively detailed in the provided snippets, the total synthesis of related compounds like Glabralide B has been achieved, demonstrating the feasibility of accessing these complex structures through synthetic chemistry. x-mol.netresearchgate.net The ongoing exploration of Sarcandra glabra continues to yield new compounds, including other meroterpenoids, highlighting the plant's rich phytochemical profile and its potential as a source for novel bioactive molecules. nih.govnih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2,4-dihydroxy-3,6-dimethoxyphenyl)-(5-methyl-3-phenyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)methanone |
InChI |
InChI=1S/C27H32O5/c1-14(2)17-12-18-15(3)11-19(17)23(22(18)16-9-7-6-8-10-16)25(29)24-21(31-4)13-20(28)27(32-5)26(24)30/h6-11,13-14,17-19,22-23,28,30H,12H2,1-5H3 |
InChI Key |
FETNSTFTPNSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1C(C2C(=O)C3=C(C=C(C(=C3O)OC)O)OC)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Isolation and Structural Elucidation of Glabralide a
Botanical Source and Ethnobotanical Context of Sarcandra glabra
Sarcandra glabra (Thunb.) Nakai, belonging to the Chloranthaceae family, is a perennial evergreen subshrub indigenous to tropical and subtropical regions of East Asia, including China, Japan, Korea, and Southeast Asia. nih.govwikipedia.org Commonly known by names such as Zhong Jie Feng, Cao Shan Hu, Jiu Jie Cha, Bone-knitted Lotus, and Glabrous Sarcandra Herb, this plant has a rich history of medicinal application dating back to the Qing Dynasty. nih.govwikipedia.orgncsu.edu Traditionally, Sarcandra glabra has been widely utilized by various ethnic groups in China for its therapeutic properties, treating ailments such as traumatic fractures, joint swelling and pain, sore throats, abscesses, and bleeding disorders. nih.govmskcc.org Its efficacy has been recognized in the Chinese Pharmacopoeia since 1977, and modern research continues to explore its pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anti-tumor effects. nih.govmskcc.orgcaringsunshine.com
Isolation Procedures for Glabralide A
The isolation of this compound from Sarcandra glabra typically involves extraction and chromatographic purification techniques. Research studies have utilized various solvent extracts, such as ethyl acetate, to isolate compounds from the aerial parts or whole plants of Sarcandra glabra. tandfonline.comacs.orgnih.gov Subsequent purification often employs methods like high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) using different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20) to obtain pure this compound. nih.govresearchgate.netxiahepublishing.com
Spectroscopic Methods for Structural Assignment
The definitive structural characterization of this compound relies on a suite of advanced spectroscopic techniques that probe its molecular framework and stereochemistry.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments, is indispensable for elucidating the complex structures of natural products like this compound. emerypharma.comsdsu.eduipb.ptepfl.chyoutube.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial information about proton-proton and proton-carbon connectivities. emerypharma.comsdsu.eduepfl.chyoutube.com COSY reveals proton-proton coupling relationships, helping to map out spin systems. sdsu.eduyoutube.com HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached, aiding in the assignment of protonated carbons. emerypharma.comsdsu.eduepfl.chyoutube.com HMBC is vital for identifying longer-range correlations (two or three bonds) between protons and carbons, which is essential for connecting different molecular fragments and assigning quaternary carbons. emerypharma.comsdsu.eduepfl.chyoutube.com These combined NMR datasets allow for the detailed mapping of the molecular skeleton and the placement of functional groups.
Chiroptical Methods for Absolute Configuration Determination (Circular Dichroism)
Determining the absolute configuration of chiral molecules is critical for understanding their biological activity. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used for this purpose. caringsunshine.comnih.govacs.orgmtoz-biolabs.comspectroscopyasia.comnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.comspectroscopyasia.com By comparing the experimentally obtained CD spectrum of this compound with theoretical calculations or the CD spectra of compounds with known configurations, its absolute stereochemistry can be assigned. nih.govmtoz-biolabs.comspectroscopyasia.comnih.gov This method is particularly useful when single-crystal X-ray diffraction is not feasible. mtoz-biolabs.comspectroscopyasia.com
Mass Spectrometry Techniques
Mass Spectrometry (MS) provides essential information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural characterization. botanicohub.comlibretexts.orgwikipedia.orgsavemyexams.comcognitoedu.org Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the exact molecular formula by providing precise mass measurements. nih.gov Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can induce fragmentation, yielding characteristic fragment ions. libretexts.orgwikipedia.orgsavemyexams.comuab.edu Analysis of these fragmentation patterns, which result from the dissociation of molecular ions, helps in deducing structural features and confirming the connectivity of atoms within the molecule. botanicohub.comlibretexts.orgwikipedia.orgsavemyexams.comcognitoedu.org
Elucidation of the Bicyclo[2.2.2]octene Core and Chalcone-Coupled Monoterpenoid Skeleton
This compound is characterized by a unique chemical architecture, described as a chalcone-coupled monoterpenoid. researchgate.netresearchgate.netresearchgate.netrhhz.net A key feature of its structure is the presence of a bicyclo[2.2.2]octene core unit. researchgate.netresearchgate.net This bicyclic system, along with the chalcone (B49325) and monoterpenoid moieties, results in a molecule with multiple chiral centers, specifically five chiral centers have been identified in this compound. researchgate.net The proposed biogenetic pathway suggests that this structure may arise from a Diels-Alder cyclization reaction between α-phellandrene (a monoterpene) and a chalcone. researchgate.netresearchgate.net The precise arrangement of atoms and functional groups within this complex skeleton was definitively established through the comprehensive analysis of 1D and 2D NMR data, complemented by CD and MS techniques. researchgate.netnih.govacs.org
Biosynthetic Pathways of Glabralide a
Proposed Biogenetic Route of Glabralide A
The current understanding of this compound's biogenesis suggests a multi-step process involving key precursors and a crucial cyclization event.
The monoterpenoid component of this compound is proposed to originate from α-phellandrene researchgate.net. α-Phellandrene is a cyclic monoterpene, a class of compounds derived from the C10 isoprenoid precursor geranyl pyrophosphate (GPP) hmdb.canih.gov. The enzymatic machinery responsible for GPP cyclization leads to various monoterpenes, including α-phellandrene, which then serves as a building block for this compound.
The non-terpenoid portion of this compound is derived from a chalcone (B49325) precursor researchgate.netresearchgate.net. Chalcones are a subclass of flavonoids, which are synthesized via the phenylpropanoid pathway, originating from the amino acids phenylalanine and tyrosine, and subsequently extended by polyketide synthases libretexts.org. This pathway involves the condensation of a benzoyl-CoA unit with three molecules of malonyl-CoA, followed by cyclization and further modifications to yield the chalcone structure.
A pivotal step in the proposed biogenesis of this compound is a Diels-Alder cyclization reaction researchgate.net. This reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis and is also employed by nature for the construction of cyclic systems wikipedia.orgebsco.com. In the context of this compound, it is hypothesized that α-phellandrene (acting as a diene) reacts with a chalcone derivative (acting as a dienophile) to form the characteristic bicyclo[2.2.2]octene core unit of this compound researchgate.netresearchgate.netresearchgate.net. This concerted reaction, potentially catalyzed by an enzyme known as a pericyclase, efficiently creates multiple stereocenters and a complex ring system in a single step nih.govbeilstein-journals.orgopenstax.org.
Enzymatic Mechanisms in this compound Biosynthesis
The intricate assembly of this compound relies on a series of highly specific enzymatic catalysts. While the precise enzymes involved in this compound biosynthesis have not been fully elucidated, general principles of natural product biosynthesis provide insight. Terpene cyclases are known to catalyze the cyclization of isoprenoid precursors like GPP to form monoterpenes such as α-phellandrene beilstein-journals.org. Similarly, chalcone synthases (CHSs) are responsible for the initial step in chalcone formation libretexts.org. The proposed Diels-Alder cyclization step would likely involve a specialized enzyme, possibly a Diels-Alderase or pericyclase, capable of facilitating this [4+2] cycloaddition with high stereoselectivity nih.govbeilstein-journals.org. Late-stage modifications, such as oxidations or hydroxylations, are often carried out by cytochrome P450 enzymes or dioxygenases beilstein-journals.org.
Genetic Regulation of Biosynthetic Enzymes
The expression and activity of enzymes involved in the biosynthesis of secondary metabolites like this compound are tightly regulated at the genetic level. Biosynthetic pathways are often organized into operons in microorganisms, where genes encoding functionally related enzymes are clustered and co-regulated libretexts.orgpressbooks.pub. In plants, complex regulatory networks involving transcription factors, such as MYB, bHLH, and WD40 repeat proteins, control the expression of biosynthetic genes nih.gov. For instance, the production of secondary metabolites can be induced or repressed by environmental cues or by feedback inhibition from the end product itself, ensuring metabolic homeostasis libretexts.orgnih.govpsu.edu. While specific genes regulating this compound biosynthesis are yet to be identified, it is expected that their expression would be under the control of such regulatory mechanisms.
Comparative Biosynthesis with Related Meroterpenoids (e.g., Glabralide B, Glabralide C)
This compound belongs to a family of meroterpenoids isolated from Sarcandra glabra, which also includes Glabralide B and Glabralide C researchgate.netnih.gov. Glabralide B and C are classified as geranylated meroterpenoids, indicating the incorporation of a geranyl (C10) isoprenoid unit, distinct from the monoterpenoid unit in this compound. This suggests that while Glabralides A, B, and C share a common plant source and a mixed biosynthetic origin, their specific pathways diverge in the type and manner of isoprenoid incorporation and subsequent cyclization or functionalization steps researchgate.netresearchgate.net. For example, the synthesis of Glabralide B has been proposed to involve different cyclization strategies than the Diels-Alder reaction hypothesized for this compound researchgate.net. Comparative studies of these related compounds can illuminate the evolution of biosynthetic pathways and the diversity of enzymatic capabilities within a species.
Synthetic Methodologies for Glabralide a and Analogues
Total Synthesis Approaches to Glabralide A
The total synthesis of this compound presents a significant challenge to synthetic chemists due to its complex architecture, which includes a congested polycyclic system and multiple stereocenters. Various research groups have undertaken this challenge, leading to the development of elegant and efficient synthetic strategies.
A key aspect of planning the total synthesis of a complex natural product like this compound is the development of a robust retrosynthetic strategy. This involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
The successful synthesis of this compound relies on the application of a range of powerful and selective chemical reactions. Some of the key transformations and methodologies employed include:
Base-mediated phenol (B47542) ortho-alkylation: This reaction is instrumental in constructing the carbon skeleton of the phenolic precursor. By carefully selecting the base and reaction conditions, it is possible to achieve selective alkylation at the position ortho to the hydroxyl group, a crucial step in assembling the required substitution pattern.
Piperidine (B6355638) promoted aldol (B89426) condensation: The aldol condensation is a classic carbon-carbon bond-forming reaction. In the context of this compound synthesis, piperidine is utilized as a base to promote the condensation between a ketone and an aldehyde, leading to the formation of a key intermediate with the desired carbon framework.
C-H activation/C-O formation: Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, have been employed to facilitate the formation of the crucial C-O bond in the benzofuranone core. This approach offers a more atom-economical and efficient alternative to traditional methods.
TfOH-catalyzed cascade ortho C-H activation/lactonization: A particularly innovative and efficient method for the construction of the α-aryl benzofuranone core involves a cascade reaction catalyzed by triflic acid (TfOH). This one-pot process combines an ortho C-H activation of a phenol with a subsequent lactonization step, rapidly assembling the complex heterocyclic core of this compound from relatively simple precursors. This methodology is characterized by its operational simplicity, high yields, and broad substrate scope.
The following table summarizes the key synthetic transformations and their roles in the total synthesis of this compound:
| Synthetic Transformation | Role in Synthesis | Reagents/Catalysts |
|---|---|---|
| Base-mediated phenol ortho-alkylation | Construction of the substituted phenolic precursor | Various bases (e.g., K2CO3, Cs2CO3) |
| Piperidine promoted aldol condensation | Carbon-carbon bond formation for chain elongation | Piperidine |
| C-H activation/C-O formation | Formation of the benzofuranone ring | Transition metal catalysts (e.g., Pd, Rh) |
| TfOH-catalyzed cascade ortho C-H activation/lactonization | Rapid and efficient construction of the α-aryl benzofuranone core | Triflic acid (TfOH) |
Controlling the stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. To achieve this, various stereoselective strategies have been implemented, including:
Substrate-controlled stereoselection: In this approach, the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions.
Reagent-controlled stereoselection: Chiral reagents or catalysts are employed to induce asymmetry in the product.
Chiral pool synthesis: This strategy utilizes readily available chiral starting materials from nature to introduce the desired stereochemistry into the synthetic route.
The careful application of these strategies allows for the synthesis of this compound in its enantiomerically pure form, which is essential for studying its biological activity.
Semi-Synthesis of this compound Derivatives
Semi-synthesis, which involves the chemical modification of a natural product, is a valuable tool for generating analogues of this compound. This approach allows for the rapid exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups at different positions of the this compound scaffold. These derivatives can provide valuable insights into the key structural features required for biological activity and may lead to the discovery of analogues with improved potency or pharmacokinetic properties.
Development of Novel Synthetic Routes to Benzofuranone Scaffolds
The benzofuranone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, including this compound. The development of new and efficient synthetic routes to this key structural motif is therefore of significant interest. Research in this area has focused on the use of modern synthetic methods, such as transition-metal catalysis and organocatalysis, to construct the benzofuranone ring system with high efficiency and selectivity. The aforementioned TfOH-catalyzed cascade ortho C-H activation/lactonization is a prime example of such a novel and powerful approach that facilitates the synthesis of a wide range of α-aryl benzofuranones. These advancements not only contribute to the synthesis of this compound and its analogues but also open up new avenues for the discovery of novel bioactive molecules based on the benzofuranone scaffold.
Structure Activity Relationship Sar Studies of Glabralide a and Its Derivatives
Biological Activity of Glabralide A: in Vitro Investigations
Cytotoxicity Studies in Cellular Models
Specific in vitro cytotoxicity data for Glabralide A against cellular models was not identified in the provided search results. While studies on related compounds or extracts from plants like Glycyrrhiza glabra have reported cytotoxic effects on cancer cell lines nih.govcore.ac.uk, direct experimental findings for this compound in this context were not available.
Receptor-Ligand Interaction Analysis
Information pertaining to the analysis of receptor-ligand interactions involving this compound was not present in the reviewed literature. General methodologies and principles for studying receptor-ligand binding were identified nih.govlabome.comgithub.iobruker.comwikipedia.org, but specific studies detailing this compound's interactions with biological receptors were not found.
Modulation of Key Cellular Signaling Pathways (e.g., Nrf-2/HO-1 pathway)
The search results did not yield specific findings on whether this compound modulates key cellular signaling pathways, such as the Nrf-2/HO-1 pathway. While the Nrf-2/HO-1 pathway is recognized for its role in cellular defense against oxidative stress and inflammation nih.govmdpi.comnih.govfrontiersin.orgmdpi.com, no studies directly investigating this compound's influence on this or other signaling cascades were identified.
Antimicrobial Activity Evaluation (e.g., Plasmodium falciparum)
Specific in vitro data evaluating the antimicrobial activity of this compound, particularly against Plasmodium falciparum, was not found in the provided search results. While some compounds have demonstrated antiplasmodial activity biocrick.comnih.govnih.govmdpi.com, direct evidence for this compound's efficacy in this area was not available.
Mechanistic Insights from In Vitro Assays
Due to the absence of specific in vitro assay results for this compound across the aforementioned biological activities, detailed mechanistic insights derived from such assays for this compound could not be determined from the provided literature.
Advanced Research Methodologies in Glabralide a Studies
Chromatographic and Spectroscopic Methods for Analysis
Chromatographic and spectroscopic techniques form the bedrock of natural product analysis, enabling the separation, identification, and structural confirmation of complex molecules such as Glabralide A.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products, offering high resolution, sensitivity, and quantitative capabilities. For compounds like this compound, HPLC is instrumental in assessing purity, separating isomers, and quantifying the compound in extracts or biological samples.
Typical HPLC methods for analyzing similar natural products often employ reversed-phase chromatography, utilizing C18 columns. The mobile phase commonly consists of a gradient mixture of water (often buffered) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually achieved using UV-Vis detectors, with specific wavelengths chosen based on the chromophores present in the molecule. For instance, analyses of related compounds like Glabridin (B1671572) have utilized gradient elution with KH2PO4 buffer and acetonitrile on an Inertsil ODS 3V column at 40°C, with detection at 280 nm juniperpublishers.com. Another study employed a C18 column with a water/acetonitrile gradient, detecting the analyte at 230 nm nih.gov. While specific HPLC parameters for this compound may vary, these general approaches provide a framework for its chromatographic analysis, enabling the separation of this compound from co-occurring compounds and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. While GC-MS is primarily suited for volatile and semi-volatile compounds, it can be applied to the analysis of natural products, particularly for identifying volatile components or derivatized less volatile compounds.
GC-MS is widely used in the analysis of secondary metabolites from plants, aiding in the identification of compounds like terpenes d-nb.info. In the broader context of natural product research, GC-MS can be employed to analyze complex mixtures, identify unknown compounds based on their mass spectra, and quantify substances present in trace amounts wikipedia.orgnews-medical.netthermofisher.com. Although specific GC-MS applications for this compound are not extensively detailed in available literature, the technique remains valuable for characterizing related volatile constituents within plant extracts or for potential derivatization studies of this compound to enhance its volatility for GC analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of natural products. For this compound, NMR techniques, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments such as COSY, HSQC, and HMBC, have been instrumental in establishing its complex structure researchgate.net. These methods provide detailed information about the connectivity of atoms, the presence of functional groups, and the spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: Provides information about the number, type, and connectivity of hydrogen atoms in a molecule, including their chemical environment through chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, with chemical shifts indicating the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl).
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds. These multidimensional experiments are critical for piecing together the complete molecular structure, especially for complex molecules with multiple chiral centers like this compound.
Computational methods, such as calculating NMR chemical shifts using quantum mechanical approaches like Bond Polarization Theory (BPT), can also aid in the interpretation of experimental NMR data and confirm structural assignments kit.edu.
This compound is characterized by the presence of five chiral centers researchgate.net, indicating that it exists as stereoisomers. The biological activity and pharmacological profile of chiral compounds can differ significantly between enantiomers. Therefore, chiral separation techniques are vital for isolating and analyzing individual stereoisomers.
High-Performance Liquid Chromatography (HPLC) equipped with chiral stationary phases (CSPs) is a primary method for achieving enantiomeric separation chiralpedia.comvt.edu. Supercritical Fluid Chromatography (SFC) is another advanced technique increasingly utilized for chiral separations due to its speed and reduced solvent consumption selvita.com. Other methods, such as diastereomeric crystallization, can also be employed for chiral resolution crystalpharmatech.commdpi.com. The development of enantioselective chromatographic methods is crucial for obtaining pure enantiomers of this compound for further biological evaluation and for understanding its stereochemistry.
Quantitative Biological Assay Development
Developing quantitative biological assays is essential for determining the potency and biological activity of this compound. These assays are designed to measure specific biological responses elicited by the compound, allowing for its quantification in biological matrices or the assessment of its efficacy.
Biological assays can range from cell-based assays measuring cellular responses (e.g., viability, signaling pathways) to enzyme inhibition assays or receptor binding assays nih.govabzena.com. For natural products, developing robust and reproducible quantitative assays requires careful consideration of the assay's mechanism of action (MoA), sensitivity, specificity, and validation according to regulatory guidelines abzena.comcasss.org. Techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) or HPLC with various detectors are commonly used for the direct quantification of small molecules in biological fluids sri.com. While specific quantitative biological assays for this compound are not widely published, the principles of assay development, including the use of reference standards and statistical analysis for potency determination, are well-established nih.govbioassay.de.
Computational Chemistry and Cheminformatics
Computational chemistry and cheminformatics play a significant role in modern drug discovery and natural product research by providing theoretical insights into molecular properties, interactions, and behavior. These methods can complement experimental studies by predicting or rationalizing observed phenomena.
Techniques such as Density Functional Theory (DFT) are used to model molecular structures, electronic properties, and reaction mechanisms, offering a fundamental understanding of chemical processes dtu.dkaalto.fimit.edu. Molecular docking simulations can predict the binding affinity and orientation of this compound to target proteins, aiding in the identification of potential biological targets mit.edu. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, helping to guide further research and optimization efforts. Cheminformatics tools are also employed for database management, similarity searching, and the prediction of physicochemical properties, contributing to a comprehensive understanding of this compound's chemical space.
Omics-Based Approaches for Target Identification
MetabolomicsMetabolomics involves the comprehensive study of small molecules (metabolites) within a biological system, offering a snapshot of the cell's physiological state and its response to external stimuli or treatments. Applying metabolomics to this compound could reveal how it affects metabolic pathways or how it is metabolized by the organism. While specific metabolomics studies focusing directly on this compound were not detailed in the provided search results, the broader research on Sarcandra glabra indicates the importance of understanding its metabolic profile. Studies on other natural products often utilize metabolomics to identify biomarkers of drug response or to map metabolic perturbations induced by the compound. Future research could employ metabolomics to investigate this compound's impact on cellular metabolism, providing a deeper understanding of its biological activities and potential therapeutic applications.
Compound List:
this compound
Glabralide B
Glabralide C
Glabralide D
Glabralide E
Glabralide F
Glabralide G
Glabralide H
Isoaurostatin A (IAS-A)
Isoaurostatin 9 (IAS-9)
Carnosic acid
Carnosic acid gamma-lactone
Shizukaol D
Shizukanolide 8-O-β-D glucopyranoside
Sarglabolide L
Sarcandrolide A
Sarcandrolide B
Sarcandrolide C
Cabagranin A
Cabagranin B
Cabagranin C
Cabagranin D
Hsp90AA1 (Heat Shock Protein 90 Alpha Class Antibody 1)
Transcriptomics
Transcriptomics is a field of molecular biology focused on the comprehensive study of the transcriptome, which encompasses all RNA molecules present in a cell, tissue, or organism at a specific point in time. This methodology provides a dynamic snapshot of gene expression, revealing how genetic information is transcribed and regulated under various conditions or in response to external stimuli, such as the application of a chemical compound cancer.govdiytranscriptomics.combiorxiv.orgcancer-pku.cnelifesciences.orguab.edu. By analyzing the complete set of RNA transcripts, researchers can gain insights into cellular functions, identify molecular pathways that are activated or suppressed, and elucidate the mechanisms of action of various agents.
The primary technique employed in transcriptomic studies is RNA sequencing (RNA-Seq). This high-throughput method involves extracting RNA from a sample, converting it into complementary DNA (cDNA), preparing sequencing libraries, and then sequencing these libraries using next-generation sequencing (NGS) technologies diytranscriptomics.comuab.edunih.govplos.org. RNA-Seq offers significant advantages over older methods like microarrays, including higher sensitivity, a wider dynamic range, and the ability to detect novel transcripts, alternative splicing events, and non-coding RNAs without prior knowledge of the sequences nih.govnih.gov.
Application in Compound Research:
In the context of studying compounds like this compound, transcriptomics serves as a powerful tool to understand its biological effects at a molecular level. By comparing the transcriptomes of cells treated with this compound to control samples, researchers can identify genes whose expression levels are significantly altered. These differentially expressed genes (DEGs) can point towards specific cellular pathways, biological processes, or molecular targets that are modulated by the compound plos.orgnih.gov.
The analysis of DEGs can reveal:
Mechanisms of Action: Identifying genes involved in signaling pathways, metabolic processes, or cellular responses that are upregulated or downregulated by this compound.
Pathway Enrichment: Determining which biological pathways are most affected by the compound, providing a broader understanding of its cellular impact.
Biomarker Discovery: Pinpointing specific genes or gene signatures that correlate with the compound's activity, which could serve as indicators for efficacy or response.
Identification of Novel Targets: Uncovering previously unknown molecular players involved in the compound's effects.
For instance, studies utilizing transcriptomics on other compounds have identified genes involved in angiogenesis, inflammatory responses, and cellular metabolism as being significantly altered, thereby elucidating the compound's therapeutic potential or side effects. Furthermore, advancements in single-cell RNA sequencing (scRNA-seq) allow for transcriptomic profiling at the individual cell level, providing higher resolution and enabling the detection of cellular heterogeneity and cell-type-specific responses to compounds nih.gov.
Research Findings and Data Tables for this compound:
While transcriptomics is a widely adopted methodology for investigating the molecular effects of various compounds, specific published research findings or data tables detailing the transcriptomic analysis of this compound were not identified in the available search results. Therefore, detailed research findings or interactive data tables pertaining to this compound's transcriptomic profile cannot be presented at this time. Future research employing RNA-Seq or similar transcriptomic approaches would be necessary to elucidate the compound's comprehensive gene expression landscape and molecular mechanisms.
Compound List:
this compound
Challenges and Future Directions in Glabralide a Research
Elucidating Complete Biosynthetic Pathways
A significant challenge in the study of Glabralide A lies in the complete elucidation of its biosynthetic pathway. This compound belongs to the lindenane-type sesquiterpenoids, a class of complex molecules found in Sarcandra glabra. acs.orgacs.orgnih.govtandfonline.com Understanding the intricate enzymatic steps that lead to the formation of the core lindenane scaffold and the subsequent tailoring reactions that produce this compound is crucial. While plausible biosynthetic pathways for related lindenane dimers have been proposed, involving transformations of classic lindenane [4+2] dimers, the specific enzymes and intermediate steps for this compound remain largely unknown. acs.org
The complexity of natural product biosynthesis often presents a "maze-like" network of reactions, making it difficult to fully map the pathway. biorxiv.org This complexity arises from the promiscuity of tailoring enzymes that can lead to a diverse array of structurally related compounds. biorxiv.org Future research will need to employ a combination of genetic manipulation, in vivo and in vitro characterization of enzymes, and advanced analytical techniques to identify the genes and enzymes responsible for this compound's formation. nih.gov Heterologous reconstitution of the biosynthetic pathway in host organisms like Saccharomyces cerevisiae or Aspergillus nidulans could provide a powerful tool for studying the individual enzymatic steps and for producing biosynthetic intermediates and analogues. nih.gov
Developing Highly Efficient and Scalable Synthetic Methods
Future synthetic strategies should focus on modular approaches that allow for the convergent assembly of key structural fragments. researchgate.net The development of novel catalytic methods, including C-H activation and other modern synthetic transformations, could significantly streamline the synthesis. researchgate.net Furthermore, principles of green chemistry, such as minimizing solvent waste and using more environmentally benign reagents, should be incorporated into the synthetic design to ensure sustainability. rsc.org The ultimate goal is to create a synthetic route that is robust, cost-effective, and can be readily adapted for the production of this compound and its analogues on a scale necessary for preclinical and potentially clinical development.
Expanding the Chemical Diversity of this compound Analogues
To improve the therapeutic potential of this compound, it is essential to expand its chemical diversity by generating a library of analogues. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. Diversity-oriented synthesis (DOS) is a powerful strategy for accessing structurally unique compounds that occupy new chemical space. nih.gov
Future efforts in this area should focus on several key strategies. One approach is the semi-synthesis of analogues starting from the natural product or a late-stage synthetic intermediate. This allows for modifications at various positions of the this compound scaffold. Another strategy involves the total synthesis of designed analogues, incorporating different building blocks to introduce skeletal and appendage diversity. nih.govneliti.comnih.gov The use of biosynthetic engineering, by manipulating the elucidated biosynthetic pathway, can also generate novel analogues that are not easily accessible through chemical synthesis. nih.gov The creation of a diverse library of this compound analogues will be crucial for identifying compounds with improved drug-like properties.
Identifying and Validating Novel Pharmacological Targets
While compounds from Sarcandra glabra have shown a range of biological activities, including anti-inflammatory and antitumor effects, the specific molecular targets of this compound are not yet well-defined. acs.orgacs.orgnih.govnih.govcjnmcpu.com Identifying and validating these targets is a critical step in understanding its mechanism of action and for guiding its therapeutic application. The process of target identification and validation for novel compounds can be a significant challenge. nih.govnih.gov
Future research should employ a variety of approaches to uncover the pharmacological targets of this compound. Phenotypic screening in various disease models can reveal its biological effects, which can then be followed by target deconvolution methods such as affinity chromatography, chemical proteomics, and computational target prediction. For instance, studies on the related compound glabridin (B1671572) have shown that it can modulate pathways such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways in cancer cells and activate BKCa channels in the context of inflammation. nih.govnih.gov Similar in-depth mechanistic studies are needed for this compound. Once potential targets are identified, they must be validated through genetic and pharmacological approaches to confirm their role in the observed biological activity. nih.govmdpi.com
Overcoming Translational Hurdles in Preclinical Research
The transition of a promising natural product from the laboratory to the clinic is often hampered by numerous preclinical and translational hurdles. nih.govnih.govmdpi.comresearchgate.net These challenges include issues with pharmacokinetics (absorption, distribution, metabolism, and excretion), potential toxicity, and the difficulty in developing suitable formulations. For natural products, ensuring a consistent and scalable supply of the active compound is also a major consideration.
To overcome these hurdles for this compound, a comprehensive preclinical development program is necessary. This should include early assessment of its ADME properties and potential toxicities. Formulation development will be key to ensuring adequate bioavailability and targeted delivery. Furthermore, the selection of appropriate animal models that accurately reflect human disease is crucial for evaluating efficacy and safety. mdpi.com A thorough understanding of the compound's mechanism of action and validated pharmacological targets will also be essential for designing informative preclinical studies and for establishing biomarkers to monitor its effects. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, offering powerful tools to accelerate and de-risk the process. neliti.comnih.govresearchgate.netcnlu.ac.innih.gov The integration of these technologies into this compound research holds significant promise for overcoming many of the challenges outlined above.
In the future, AI and ML can be applied in several key areas of this compound research:
Biosynthetic Pathway Elucidation: AI algorithms can analyze genomic and metabolomic data from Sarcandra glabra to help identify candidate genes and enzymes involved in the biosynthetic pathway of this compound. biorxiv.org
Synthetic Route Prediction: Machine learning models can be trained to predict optimal synthetic routes for this compound and its analogues, potentially reducing the time and resources required for chemical synthesis.
Virtual Screening and Analogue Design: AI can be used to virtually screen large libraries of potential this compound analogues for desired biological activities and drug-like properties, prioritizing the most promising candidates for synthesis and testing. nih.gov
Target Identification and Validation: AI can analyze large biological datasets to predict potential pharmacological targets for this compound and help in validating these targets by identifying connections to disease pathways.
Predictive Toxicology: Machine learning models can be used to predict the potential toxicity of this compound and its analogues early in the development process, reducing the risk of late-stage failures. nih.gov
Q & A
Q. What spectroscopic methods are most effective for structural elucidation of Glabralide A, and how should data interpretation be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign proton and carbon signals. Cross-validate with X-ray crystallography for absolute stereochemistry confirmation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) coupled with fragmentation patterns (e.g., ESI-TOF) verifies molecular formula and functional groups.
- Validation : Compare spectral data with synthetic analogs or computational predictions (e.g., DFT calculations) to resolve ambiguities. Ensure reproducibility across multiple batches .
Q. How can researchers optimize the synthesis yield of this compound in laboratory settings?
Methodological Answer:
- Parameter Screening : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) to identify optimal ranges.
- Analytical Monitoring : Track reaction progress via TLC, HPLC, or in-situ IR spectroscopy to minimize side reactions.
- Scale-Up Considerations : Test reproducibility at small (mg) and intermediate (g) scales, adjusting purification methods (e.g., column chromatography vs. recrystallization) .
| Parameter | Test Range | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Solvent | THF, DCM, EtOH | THF |
| Catalyst | 0.5–5 mol% | 2 mol% |
Advanced Research Questions
Q. How should conflicting bioactivity data for this compound across different studies be reconciled?
Methodological Answer:
- Meta-Analysis : Aggregate datasets from published studies, noting variables like cell line specificity (e.g., HeLa vs. MCF-7), dosing regimens, and assay protocols (MTT vs. apoptosis markers).
- Controlled Replication : Repeat experiments under standardized conditions (e.g., ISO-certified labs) to isolate confounding factors (e.g., solvent impurities, endotoxin levels).
- Statistical Modeling : Apply multivariate regression to identify variables most strongly correlated with divergent outcomes .
Q. What strategies are recommended for designing in vivo studies to assess this compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Animal Models : Use transgenic mice or patient-derived xenografts (PDX) for disease-specific pharmacokinetic profiling.
- Dosing Routes : Compare oral vs. intravenous administration to calculate bioavailability (AUC₀–₂₄) and tissue distribution (e.g., LC-MS/MS of plasma, liver, and tumor samples).
- Toxicity Screening : Include histopathology, serum biomarkers (ALT, AST), and behavioral assessments to evaluate acute vs. chronic effects .
| Endpoint | Method | Key Metrics |
|---|---|---|
| Bioavailability | LC-MS/MS of plasma | Cₘₐₓ, Tₘₐₓ, AUC |
| Tissue Distribution | Organ homogenization + HPLC | Concentration per gram tissue |
| Toxicity | Histopathology | Necrosis, inflammation |
Q. How can computational methods enhance mechanistic understanding of this compound’s molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for putative targets (e.g., kinase inhibitors). Validate with mutagenesis studies.
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary pathways affected by this compound.
- Machine Learning : Train models on published bioactivity data to predict off-target effects or synergies with existing drugs .
Guidelines for Data Integrity and Reproducibility
- Literature Review : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Cross-reference patents (e.g., USPTO, Espacenet) for synthetic protocols .
- Data Sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain IRB approval for human cell line use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
